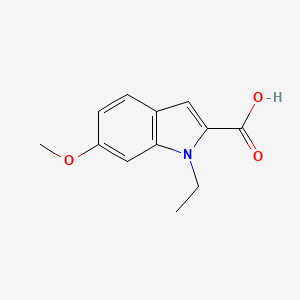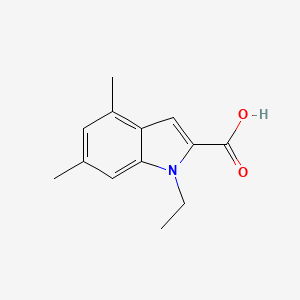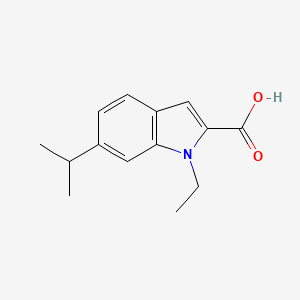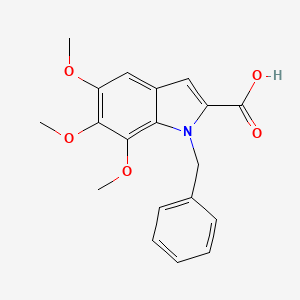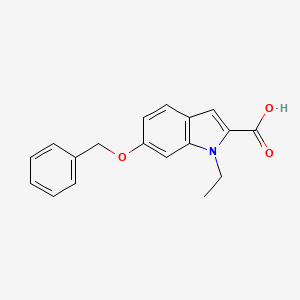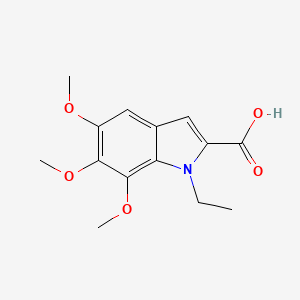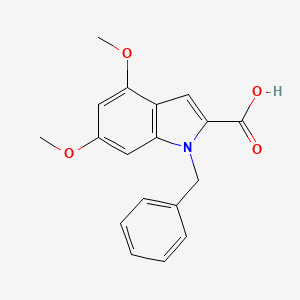
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C18H17NO4. It is a derivative of 4,6-dimethoxy-1H-indole-2-carboxylic acid .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 311.3 g/mol. The melting point of the related compound 4,6-dimethoxy-1H-indole-2-carboxylic acid is 204-205°C .Aplicaciones Científicas De Investigación
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It has also been used to study the effects of indole-2-carboxylic acid on the production of nitric oxide and the activity of the enzyme nitric oxide synthase (NOS). In addition, it has been used to study the effects of indole-2-carboxylic acid on the growth of cancer cells.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. In addition, its biochemical and physiological effects are well-documented, making it a useful tool for studying a variety of biological processes. However, it is important to note that this compound is a relatively new compound, and its long-term effects are not yet known.
Direcciones Futuras
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has a variety of potential future applications. It could be used to study the effects of indole-2-carboxylic acid on the production of other bioactive molecules, such as serotonin and melatonin. In addition, it could be used to study the effects of indole-2-carboxylic acid on the activity of other enzymes, such as proteases and phosphatases. Finally, it could be used to study the effects of indole-2-carboxylic acid on the development and progression of various diseases, such as cancer and Alzheimer's disease.
Métodos De Síntesis
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is synthesized through a two-step process. The first step involves the condensation of 4-methylpiperidine-1-carboxylic acid with 4-methylbenzaldehyde, which yields 4-methyl-1-benzyl-1H-indole-2-carboxylic acid. The second step involves the oxidation of 4-methyl-1-benzyl-1H-indole-2-carboxylic acid with dimethyl sulfoxide, which yields this compound.
Safety and Hazards
The related compound 4,6-dimethoxy-1H-indole-2-carboxylic acid has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . These interactions can result in the inhibition or activation of specific enzymes, thereby affecting the overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, this compound may impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time when exposed to light, heat, or other environmental factors . The long-term effects of this compound on cellular function can include sustained changes in gene expression, enzyme activity, and metabolic processes, which may persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage, organ toxicity, or other harmful outcomes. It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, indole derivatives can modulate the activity of enzymes involved in the metabolism of amino acids, nucleotides, and other essential biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects on target biomolecules and pathways.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, where they can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, they may localize to the mitochondria, where they can affect metabolic processes and energy production.
Propiedades
IUPAC Name |
1-benzyl-4,6-dimethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-13-8-15-14(17(9-13)23-2)10-16(18(20)21)19(15)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSRTCMBPKTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2CC3=CC=CC=C3)C(=O)O)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)
amine hydrochloride](/img/structure/B6344296.png)
![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)


![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)
